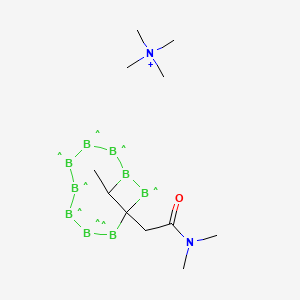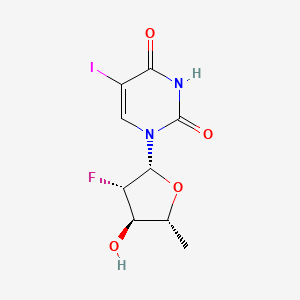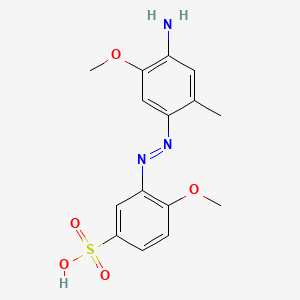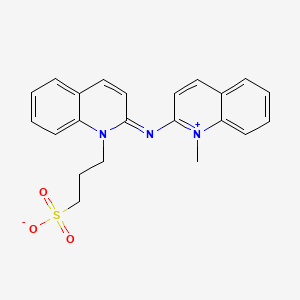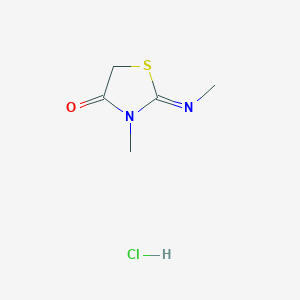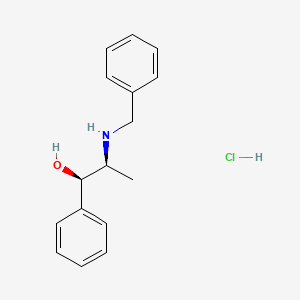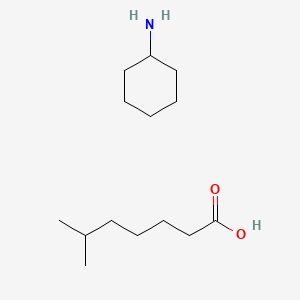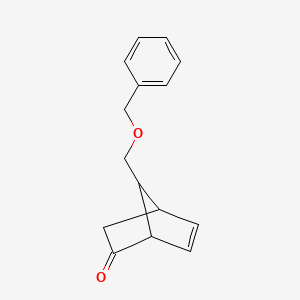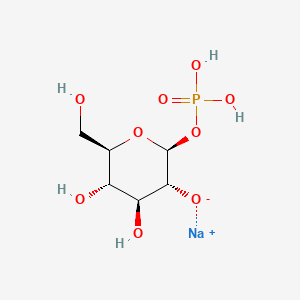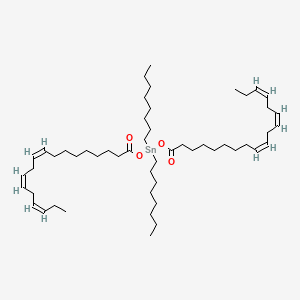
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is a complex organotin compound It is characterized by its unique structure, which includes two octadeca-9(Z),12(Z),15(Z)-trienoyloxy groups attached to a dioctylstannane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane typically involves the esterification of octadeca-9(Z),12(Z),15(Z)-trienoic acid with dioctyltin oxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of esters and other derivatives.
科学的研究の応用
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
作用機序
The mechanism of action of Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic processes. In biological systems, the compound may interact with cellular components, affecting biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dioctylstannane: Similar structure but with two double bonds in the fatty acid chains.
Bis(octadeca-9(Z),12(Z)-dienoyloxy)dibutylstannane: Similar structure but with butyl groups instead of octyl groups.
Uniqueness
Bis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)dioctylstannane is unique due to its three double bonds in the fatty acid chains, which can influence its reactivity and interaction with other molecules
特性
CAS番号 |
94349-27-6 |
|---|---|
分子式 |
C52H92O4Sn |
分子量 |
900.0 g/mol |
IUPAC名 |
[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-dioctylstannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-5-7-8-6-4-2;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*4-3-,7-6-,10-9-;;; |
InChIキー |
USAUKSQBQLVJQY-VMTDMSJFSA-L |
異性体SMILES |
CCCCCCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCCCCCC |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



